molecular formula C22H23FN4O3S2 B2729522 N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 922022-13-7

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No. B2729522
CAS RN: 922022-13-7
M. Wt: 474.57
InChI Key: NTZJQPIHGKIVOX-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O3S2 and its molecular weight is 474.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one inquired about have been synthesized and characterized through various methods. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, providing insights into molecular structure and potential applications in drug development or material science (Sanjeevarayappa et al., 2015).

Biological Evaluation and Potential Applications

  • Antibacterial and Anthelmintic Activity: The synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed poor antibacterial but moderate anthelmintic activity, indicating potential use in developing treatments against specific parasites (Sanjeevarayappa et al., 2015).
  • Quantum Chemical and Molecular Dynamic Simulation Studies: For similar piperidine derivatives, studies predicted inhibition efficiencies on the corrosion of iron, highlighting applications in materials science, specifically in corrosion prevention (Kaya et al., 2016).

Anticancer Potential

Another study focused on aminothiazole-paeonol derivatives, related in structural complexity to the compound , demonstrated high anticancer potential against various human cancer cell lines. This suggests that similar compounds could be developed into promising anticancer agents (Tsai et al., 2016).

Molecular Frameworks

Research on the molecular frameworks of flunarizine salts revealed intricate hydrogen-bonded structures, which could inform the development of novel materials or pharmaceuticals with specific desired properties (Kavitha et al., 2014).

properties

IUPAC Name

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S2/c1-16-6-8-18(9-7-16)32(29,30)25-22-24-17(15-31-22)14-21(28)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZJQPIHGKIVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

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